molecular formula C18H26N2O4 B5635314 1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide

Cat. No. B5635314
M. Wt: 334.4 g/mol
InChI Key: QMSKISDXJIIKQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving piperidine rings and furanyl units often involves strategic reactions that allow for the construction of these motifs with high efficiency and selectivity. For instance, Balde et al. (2018) described a reaction sequence between 2-furylcarbinols, anilines, and α-haloamides to afford highly functionalized cyclopenta[b]piperazinones, showcasing a method that could potentially be adapted for the synthesis of the target compound (Balde et al., 2018). Similarly, Phuong et al. (2017) achieved the synthesis of heterocyclic systems containing piperidine and dioxaborinine rings through reactions involving 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine, which could provide insights into the synthesis of the target compound (Phuong et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds like "1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide" can be elucidated using various spectroscopic and crystallographic techniques. The structure is expected to feature a piperidine core with a cyclopentylcarbonyl group at one end and a furanyl-hydroxyethyl moiety at the other. Studies like those by Ullah and Stoeckli-Evans (2021), which focus on the crystal structures of related compounds, can provide valuable insights into the molecular conformation, intermolecular interactions, and overall geometry of such molecules (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c21-15(16-6-3-11-24-16)12-19-17(22)13-7-9-20(10-8-13)18(23)14-4-1-2-5-14/h3,6,11,13-15,21H,1-2,4-5,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSKISDXJIIKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)C(=O)NCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylcarbonyl)-N-[2-(2-furyl)-2-hydroxyethyl]-4-piperidinecarboxamide

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